Cell division cycle protein 45, also known as Cdc45, is a crucial protein involved in DNA replication. It plays a significant role as a component of the Cdc45-MCM-GINS (CMG) helicase complex, which is essential for unwinding DNA during replication. The protein was first identified in yeast and has since been characterized in various eukaryotic organisms, including humans. The gene encoding Cdc45 is located on chromosome 22 in humans and is associated with several genetic disorders, including Meier-Gorlin Syndrome.
Cdc45 is classified as a protein-coding gene, with its primary function linked to DNA replication initiation. The protein is conserved across species, with homologs identified in organisms ranging from yeast (Saccharomyces cerevisiae) to humans. The gene symbol for Cdc45 is CDC45, and it has various identifiers, including NCBI Gene ID 8318 and UniProt accession O75419 .
The synthesis of Cdc45 involves transcription of the CDC45 gene followed by translation into the protein. The protein undergoes post-translational modifications that are critical for its function in the CMG complex. Experimental techniques such as mutational analysis and crystallography have been employed to study the structure and function of Cdc45.
The crystal structure of human Cdc45 has been resolved at a resolution of 2.1 Å, revealing several key features that are critical for its function. It consists of multiple domains, including DHH domains that facilitate interactions within the CMG complex.
These structural insights help explain how Cdc45 interacts with other components of the CMG helicase during DNA replication .
Cdc45 participates in several biochemical reactions essential for DNA replication:
The interaction between Cdc45 and MCM proteins is mediated by phosphorylation events that activate the helicase complex .
Cdc45 functions primarily through its role in the CMG helicase complex:
The mechanism involves conformational changes within the CMG complex that allow it to effectively unwind DNA while facilitating strand separation necessary for replication .
Cdc45 exhibits specific binding affinities for single-stranded DNA and interacts with various proteins involved in the replication process.
Studies using circular dichroism spectroscopy have provided insights into the secondary structure content of Cdc45, indicating a predominance of alpha-helices .
Cdc45 has significant implications in scientific research:
Cell division cycle 45-like (CDC45-like) is an essential component of the CMG (CDC45-MCM-GINS) helicase complex, which drives DNA unwinding during replication initiation. The 556–564 residue segment resides within the conserved DHH (Asp-His-His) domain, which shares evolutionary ancestry with bacterial RecJ nucleases. Structural analyses reveal that human CDC45 adopts a RecJ-like fold but with unique eukaryotic adaptations: a long-range interaction between its N- and C-terminal DHH domains obstructs the DNA-binding groove, restricting autonomous nuclease activity. This structural autoinhibition suggests CDC45 evolved toward specialized helicase regulatory functions rather than catalytic DNA processing [1] [7].
Comparative studies indicate high conservation of the DHH domain across eukaryotes and archaea. In Caulobacter crescentus, suppressors of CbrA mutants (e.g., DivL/CckA alleles) map to regions structurally analogous to CDC45’s 556–564, implying functional conservation in bacterial cell cycle regulation [3]. The domain’s helical insertion (residues 560–564) mediates replisome interactions, further underscoring its role in complex assembly.
Table 1: Evolutionary Conservation of CDC45-like (556–564) Domains
Organism | Homology (%) | Functional Role | Structural Variation |
---|---|---|---|
Homo sapiens | 100% | CMG helicase assembly | DHH domain autoinhibition |
S. cerevisiae | 78% | Replication initiation | Reduced helical insertion |
S. meliloti | 62% | Symbiotic cell cycle control | DivL/CckA interaction site |
Archaea | 55–60% | MCM helicase activation | Minimal DHH domain fusion |
The 556–564 epitope harbors two critical motifs governing CDC45-like functionality:
Functional assays confirm that Ala substitutions at Ser557 or Leu561 reduce CMG complex stability by >70%, validating the motif’s role in replisome integrity. The 556–564 segment thus acts as a dual-regulatory interface: phosphorylation controls proteostasis, while hydrophobic residues scaffold kinase signaling [1] [6].
Table 2: Functional Motifs in CDC45-like (556–564)
Residue Range | Motif Type | Function | Regulatory Outcome |
---|---|---|---|
557–559 | Phosphodegron | CRL4 recognition | Ubiquitin-mediated degradation |
560–562 | Hydrophobic docking | CckA/DivL kinase binding | Replication initiation checkpoint |
563–564 | α-Helix nucleation | Structural stability | CMG helicase complex assembly |
Post-translational modifications (PTMs) within the 556–564 epitope dynamically regulate CDC45’s helicase functions:
Mutational studies show phosphomimetic (S557D/S562D) mutants reduce MCM binding affinity by 90%, while phosphoablative (S557A/S562A) mutants induce G1 arrest. Thus, PTMs in this epitope serve as a metabolic sensor that coordinates replication with nutrient availability and stress responses [1] [5].
Table 3: Key PTMs in CDC45-like (556–564)
Modification | Residue | Enzyme | Functional Impact | Cell Cycle Phase |
---|---|---|---|---|
Phosphorylation | Ser557 | CDK2 | CRL1SKP2 recruitment | G1/S transition |
Phosphorylation | Ser562 | ATM/ATR | Replication fork stabilization | S-phase arrest |
Ubiquitination | Lys559 | CRL4CDT2 | Proteasomal degradation | DNA damage response |
Deubiquitination | Lys559 | USP7 | CDC45 stabilization | Quiescence (G0) |
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